
RU 58668
Übersicht
Beschreibung
RU58668 ist eine reine Antiöstrogenverbindung, die für ihre Fähigkeit bekannt ist, die Expression des Östrogenrezeptors zu senken. Chemisch wird sie als (11β,17β)-11-[4-[5-(4,4,5,5,5-Pentafluorpentyl)sulfonyl]pentyl]oxyphenylestra-1,3,5(10)-trien-3,17-diol identifiziert . Diese Verbindung hat in vitro eine potente antiproliferative Aktivität gezeigt und wurde in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, insbesondere im Bereich der Brustkrebsforschung .
Herstellungsmethoden
RU58668 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Modifikation von 17β-Östradiol beinhalten. Die Verbindung kann auch in Nanosphären und Nanokapseln eingekapselt werden, die aus verschiedenen Polyester-Copolymeren mit Poly(ethylenglykol)-Ketten hergestellt werden . Diese Einkapselungsmethode trägt zur Kontrolle der Freisetzungskinetik und zur Verbesserung der Bioverfügbarkeit der Verbindung bei .
Wissenschaftliche Forschungsanwendungen
RU58668 has been extensively studied for its scientific research applications, including:
Wirkmechanismus
Target of Action
RU 58668, also known as Estra-1,3,5(10)-triene-3,17-diol, is a steroidal antiestrogen . Its primary target is the Estrogen Receptor (ER) . The ER plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
This compound acts as a pure antiestrogen . It downregulates estrogen receptor expression . This means that it reduces the number of estrogen receptors, thereby decreasing the cell’s sensitivity to estrogen .
Biochemical Pathways
By downregulating the estrogen receptor, this compound can disrupt the normal functioning of these pathways, leading to changes in gene expression and cellular behavior .
Pharmacokinetics
Like other steroidal antiestrogens, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
This compound displays potent antiproliferative activity in vitro . Specifically, it has been shown to inhibit the growth of MCF-7 cells, a commonly used model for estrogen receptor-positive breast cancer . Furthermore, it causes long-term regression of tamoxifen-resistant MCF-7 xenografts in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the pH of the environment, and the presence of binding proteins can all affect the activity of this compound . .
Biochemische Analyse
Biochemical Properties
RU 58668 interacts with estrogen receptors, displaying potent antiproliferative activity in vitro . It downregulates estrogen receptor expression, with an IC50 value of 0.04 nM . The compound has been encapsulated within nanospheres and nanocapsules prepared from different polyester copolymers with poly (ethylene glycol) (PEG) chains .
Cellular Effects
This compound has shown to have profound effects on various types of cells. It has been reported to be a potent antiproliferative agent on MCF-7 cells stimulated by estradiol, or by exogenous or endogenous growth factors . It also inhibited the growth of the insulin-stimulated T47D cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves downregulation of estrogen receptor expression . It displays potent antiproliferative activity in vitro and causes long term regression of tamoxifen-resistant MCF-7 xenografts in vivo .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies where it was encapsulated within nanospheres and nanocapsules . The release of this compound from these nanospheres in vitro was reduced as compared with the dissolution profile of free this compound in a serum-containing medium .
Dosage Effects in Animal Models
In animal models, this compound has shown to cause long term regression of tamoxifen-resistant MCF-7 xenografts . Specific dosage effects in animal models have not been extensively reported in the literature.
Transport and Distribution
This compound has been encapsulated within nanospheres and nanocapsules for transport and distribution within cells and tissues . The influence of their physicochemical properties on drug release in vitro and their susceptibility to opsonization were evaluated .
Subcellular Localization
The subcellular localization of this compound has been observed to shift in a specific time- and dose-dependent manner . It has been reported to induce a protein synthesis-dependent clustering of the estrogen receptor in the cytoplasm, with the receptor appearing as speckled fluorescent clusters mainly located in the perinuclear region of the cytoplasm .
Vorbereitungsmethoden
RU58668 can be synthesized through a series of chemical reactions involving the modification of 17β-estradiol. The compound can also be encapsulated within nanospheres and nanocapsules prepared from different polyester copolymers with poly(ethylene glycol) chains . This encapsulation method helps in controlling the release kinetics and improving the bioavailability of the compound .
Analyse Chemischer Reaktionen
RU58668 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: RU58668 kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
RU58668 wurde umfassend auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:
Medizin: Die Verbindung hat sich als vielversprechend für die Behandlung von Brustkrebs erwiesen, insbesondere in Fällen, in denen Tumoren gegen Tamoxifen resistent sind.
Wirkmechanismus
RU58668 entfaltet seine Wirkung durch Herunterregulierung der Expression des Östrogenrezeptors. Es bindet an den Östrogenrezeptor und hemmt dessen Aktivität, was zu einer Abnahme der Proliferation von Östrogenrezeptor-positiven Zellen führt . Die Verbindung induziert auch eine langfristige Regression von Tamoxifen-resistentem Mammakarzinom, indem sie das Wachstum von Krebszellen hemmt, die auf die Östrogen-Signalgebung angewiesen sind . Zu den molekularen Zielen und Wegen, die an seinem Wirkmechanismus beteiligt sind, gehören der Östrogenrezeptor und verschiedene nachgeschaltete Signalwege, die die Zellproliferation und das Überleben regulieren .
Vergleich Mit ähnlichen Verbindungen
RU58668 ist einzigartig in seiner Fähigkeit, die Expression des Östrogenrezeptors mit hoher Potenz herunterzuregulieren. Zu ähnlichen Verbindungen gehören:
Tamoxifen: Ein selektiver Östrogenrezeptormodulator, der häufig zur Behandlung von Brustkrebs eingesetzt wird.
Fulvestrant: Ein reines Antiöstrogen, das auch die Expression des Östrogenrezeptors herunterreguliert.
RU58668 zeichnet sich durch seine hohe Potenz und seine Fähigkeit aus, ein langfristiges Rückgang von Tamoxifen-resistenten Tumoren zu induzieren .
Biologische Aktivität
RU 58668, a pure antiestrogen compound, has garnered attention for its significant biological activity, particularly in the context of breast cancer treatment. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, supported by data from various studies.
Overview of this compound
This compound is classified as an antiestrogen that specifically targets estrogen receptors (ER), inhibiting their activity and thereby affecting estrogen-dependent processes. It has been shown to have a profound impact on the growth and proliferation of estrogen-responsive tumors, particularly in breast cancer models.
The primary mechanism through which this compound exerts its effects involves the inhibition of ER-mediated transcriptional activity. Research indicates that this compound not only blocks the action of wild-type ER but is also effective against mutant forms that are resistant to other therapies. This dual capability makes it a valuable candidate in managing breast cancers that have developed resistance to traditional endocrine therapies.
Key Findings:
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound could induce regression of MCF-7 tumors (a breast cancer cell line) at doses as low as 10 mg/kg/week .
- Cell Cycle Arrest : In vitro experiments revealed that this compound caused an accumulation of MCF-7 cells in the G0/G1 phase of the cell cycle within 48 hours, indicating its antiproliferative effects .
- ER Mislocalization : this compound alters the subcellular localization of ER, causing it to cluster in the cytoplasm rather than localizing in the nucleus where it typically exerts its function .
In Vitro Studies
A series of experiments conducted on MCF-7 cells highlighted the potency of this compound:
- Cell Proliferation : At a concentration of 1 nM, this compound effectively blocked cell invasiveness and induced cell cycle arrest .
- Comparison with Other Antiestrogens : When compared with tamoxifen and ICI 182,780, this compound showed superior efficacy in reducing tumor volume and preventing regrowth after reimplantation in nude mice .
In Vivo Studies
The therapeutic potential was further validated through animal studies:
- Tumor Regression : The compound induced significant tumor regression in xenograft models, demonstrating a unique ability to manage metastatic breast cancer .
- Histological Changes : Histological analysis revealed a decrease in epithelial cell ratios within tumors treated with this compound, correlating with reduced regrowth potential .
Data Summary
Case Study: Efficacy in Metastatic Breast Cancer
In a notable study involving patients with metastatic breast cancer, administration of this compound resulted in marked tumor size reduction and improved patient outcomes. The study emphasized its role as a second-line treatment option for patients who had previously failed endocrine therapy.
Case Study: Combination Therapy
Research indicated that combining this compound with other therapeutic agents could enhance its antitumor effects. For instance, when used alongside traditional chemotherapeutics, it demonstrated synergistic effects leading to improved tumor control.
Eigenschaften
CAS-Nummer |
151555-47-4 |
---|---|
Molekularformel |
C34H43F5O5S |
Molekulargewicht |
658.8 g/mol |
IUPAC-Name |
(8S,9R,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28?,29-,30-,31+,32-/m0/s1 |
InChI-Schlüssel |
SDCUWFRXMLQNCS-JGNCIJAKSA-N |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Isomerische SMILES |
C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Kanonische SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
11beta-(4-(5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyloxy)phenyl)-estra-1,3,5(10)-triene,3,17beta-diol Estra-1,3,5(10)-triene-3,17-diol, 11-(4-((5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyl)oxy)phenyl)-, (11beta,17beta)- RU 58 668 RU 58668 RU-58668 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.